molecular formula C36H61NO29 B13824553 6-Amino-6-deoxy A-cyclodextrin

6-Amino-6-deoxy A-cyclodextrin

Cat. No.: B13824553
M. Wt: 971.9 g/mol
InChI Key: UUOSJMDSSPEJPE-RWMJIURBSA-N
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Description

6-Amino-6-deoxy A-cyclodextrin is a modified cyclodextrin derivative where an amino group replaces a hydroxyl group at the sixth position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various guest molecules. This unique property makes them valuable in numerous applications, including drug delivery, molecular recognition, and chiral separation .

Preparation Methods

The synthesis of 6-Amino-6-deoxy A-cyclodextrin typically involves several steps:

This method is efficient and can be completed in approximately two weeks .

Chemical Reactions Analysis

6-Amino-6-deoxy A-cyclodextrin undergoes various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, triphenylphosphine, and hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism by which 6-Amino-6-deoxy A-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules .

Comparison with Similar Compounds

6-Amino-6-deoxy A-cyclodextrin is unique due to its amino substitution at the sixth position, which imparts distinct properties compared to other cyclodextrin derivatives. Similar compounds include:

Properties

Molecular Formula

C36H61NO29

Molecular Weight

971.9 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-(aminomethyl)-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

InChI

InChI=1S/C36H61NO29/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

UUOSJMDSSPEJPE-RWMJIURBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)N

Origin of Product

United States

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